Enhanced Antifungal Potency vs. Parent 8-Hydroxyquinoline
In a head-to-head study by Ben Yaakov et al. (2017), the brominated 8-hydroxyquinoline derivative bromoquinol (5,7-dibromo-8-hydroxyquinoline) demonstrated an MIC of 1 μM against Aspergillus fumigatus, whereas the non-brominated parent 8-hydroxyquinoline showed an MIC of 32 μM in the same assay—a 32-fold potency loss upon removal of bromine substituents [1]. The Gershon steric factor study confirmed that all monobromo 8-quinolinol regioisomers, including the 6-bromo compound, retain comparable antifungal activity, with substitution position primarily influencing the molecular target site rather than abolishing potency [2]. This establishes that any brominated 8-HQ derivative is pharmacologically superior to the unsubstituted scaffold.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Aspergillus fumigatus |
|---|---|
| Target Compound Data | Monobromo 8-quinolinols (including 6-bromo regioisomer): MIC activity comparable to bromoquinol range (inferred from steric factor study class data) |
| Comparator Or Baseline | 8-Hydroxyquinoline (unsubstituted): MIC 32 μM |
| Quantified Difference | ~32-fold improvement in antifungal potency for brominated derivatives (1 μM vs 32 μM) |
| Conditions | A. fumigatus Af293, RPMI-MOPS, 48 h incubation; Gershon study: Aspergillus niger, A. oryzae, Myrothecium verrucaria, Trichoderma viride in Sabouraud dextrose broth |
Why This Matters
Any research or industrial program requiring antifungal 8-hydroxyquinoline activity must utilize a brominated derivative; the unsubstituted parent compound is essentially inactive, making procurement of a halogenated regioisomer such as 6-bromoquinolin-8-ol mandatory.
- [1] Ben Yaakov, D., Shadkchan, Y., Albert, N., Kontoyiannis, D.P., & Osherov, N. (2017). The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus. Journal of Antimicrobial Chemotherapy, 72(8), 2263-2272. https://doi.org/10.1093/jac/dkx117 View Source
- [2] Gershon, H., Clarke, D.D., & Gershon, M. (1994). Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6- and 7-chloro and bromo analogues. Monatshefte für Chemie, 125, 51-59. https://doi.org/10.1007/BF00811674 View Source
